1-(Methylsulfonyl)azetidin-3-one
Description
1-(Methylsulfonyl)azetidin-3-one is a four-membered β-lactam derivative characterized by a sulfonyl group (-SO₂CH₃) at the 1-position and a ketone at the 3-position of the azetidine ring. This compound is of significant interest in medicinal chemistry due to the inherent ring strain of the azetidinone core, which enhances reactivity and enables interactions with biological targets. The methylsulfonyl group contributes to electronic stabilization and modulates solubility, making it a versatile scaffold for drug development .
Properties
IUPAC Name |
1-methylsulfonylazetidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S/c1-9(7,8)5-2-4(6)3-5/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJHFTGICZEJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)azetidin-3-one can be synthesized through several methods. One common approach involves the mesylation of azetidin-3-one. The process typically includes the reaction of azetidin-3-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The purification process may include crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)azetidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted azetidines .
Scientific Research Applications
1-(Methylsulfonyl)azetidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)azetidin-3-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The azetidine ring can also participate in ring-opening reactions, which can further influence its biological activity .
Comparison with Similar Compounds
Azetidinone Derivatives with Sulfonamide Substituents
Azetidinone derivatives synthesized via sulfonamide intermediates (e.g., 5a1–6,5b1–6) share structural similarities with 1-(methylsulfonyl)azetidin-3-one. These compounds feature chloroacetyl and arylidene hydrazine substituents (e.g., N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides) (Scheme 1, ). Key differences include:
- Biological Activity: Sulfonamide-linked azetidinones () are primarily antimicrobial, while this compound’s reactivity suggests broader applications in covalent enzyme inhibition.
Table 1: Comparison of Azetidinone Derivatives
Sulfonylhydrazine Prodrugs
The sulfonylhydrazine prodrug 101M () shares a sulfonyl group but differs in core structure. Key distinctions include:
- Mechanism : 101M acts as a DNA crosslinking agent via chloroethyl groups, whereas this compound’s β-lactam may target serine proteases.
- Therapeutic Profile: 101M exhibits broad antineoplastic activity (e.g., against L1210 leukemia and glioblastoma) with CNS penetration, while the azetidinone’s applications remain exploratory .
Table 2 : Anticancer Sulfonyl Compounds Comparison
Azetidine-Sulfonic Acid Derivatives
Patent-derived compounds like azetidine-1-sulfonic acid derivatives () feature fused heterocycles (e.g., imidazo-pyrrolo-pyrazine). Contrasts include:
Methylsulfonyl-Containing Pharmaceuticals
Lenacapavir (), an HIV capsid inhibitor, contains methylsulfonyl groups but within a polycyclic framework. Comparisons highlight:
- Role of Sulfonyl : In lenacapavir, sulfonyl groups stabilize tertiary structures; in this compound, they activate the β-lactam for nucleophilic attack.
- Therapeutic Scope: Lenacapavir targets viral capsid assembly, while the azetidinone’s small size favors protease targeting .
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